![molecular formula C13H19BrN2 B1525155 5-Bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridine CAS No. 1220017-15-1](/img/structure/B1525155.png)
5-Bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridine
Overview
Description
5-Bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridine is a chemical compound with the molecular formula C13H19BrN2 It is known for its unique structure, which includes a bromine atom, a piperidine ring, and a methyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridine typically involves the bromination of 2-(2-ethyl-1-piperidinyl)-3-methylpyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 2-(2-ethyl-1-piperidinyl)-3-methylpyridine derivatives with various functional groups.
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
5-Bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and piperidine ring can play crucial roles in binding to these targets and modulating their activity. The exact pathways involved can vary based on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
2-(2-Ethyl-1-piperidinyl)-3-methylpyridine: Lacks the bromine atom, which can affect its reactivity and biological activity.
5-Bromo-2-(2-ethyl-1-piperidinyl)-4-methylpyridine: Similar structure but with a different position of the methyl group, which can influence its chemical properties.
5-Bromo-2-(2-ethyl-1-piperidinyl)aniline: Contains an aniline group instead of a pyridine ring, leading to different reactivity and applications.
Uniqueness
5-Bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridine is unique due to its specific combination of functional groups and structural features
Biological Activity
5-Bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₃H₁₉BrN₂
- CAS Number : 1220017-15-1
The presence of the bromine atom and the piperidine ring contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It can bind to neurotransmitter receptors, influencing neurological functions and behaviors.
- Nucleic Acids : Potential interactions with DNA or RNA could affect gene expression and cellular processes.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that related pyridine derivatives can inhibit the activity of kinases associated with cancer progression, such as the Provirus Integration of Moloney Kinase (PIM kinase) . This inhibition is crucial since PIM kinases are often overexpressed in various malignancies, including hematopoietic cancers.
Neuropharmacological Effects
The compound's structure suggests potential activity at dopamine receptors, which are vital for regulating mood and movement. Analogous compounds have demonstrated high affinity for D2 and D3 receptors, indicating that this compound may similarly influence dopaminergic signaling .
Anti-inflammatory Activity
Preliminary studies suggest that this compound may possess anti-inflammatory properties. By modulating inflammatory pathways, it could be beneficial in treating conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Pyridine Derivatives in Cancer Treatment : A study highlighted the effectiveness of pyridine derivatives as inhibitors of PIM kinases, demonstrating their potential in cancer therapy .
- Neurotransmitter Receptor Binding : Research on similar compounds has shown significant binding affinities for dopamine receptors, suggesting that this compound may also exhibit neuropharmacological effects .
- Synthesis and Biological Evaluation : A study focusing on the synthesis of novel pyridine derivatives reported varying degrees of biological activity, including anti-thrombolytic and biofilm inhibition activities, emphasizing the importance of structural modifications in enhancing efficacy .
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
5-Bromo-2-(2-ethylpiperidinyl)-3-methylpyridine | Contains bromine; piperidine ring | Potential anticancer and neuropharmacological effects |
5-Bromo-2-(2-ethyl-1-piperidinyl)-4-methylpyridine | Similar structure; different methyl position | Varies in reactivity and biological activity |
5-Bromo-2-(2-ethyl-1-piperidinyl)aniline | Aniline group instead of a pyridine ring | Different reactivity; potential for diverse applications |
Properties
IUPAC Name |
5-bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-3-12-6-4-5-7-16(12)13-10(2)8-11(14)9-15-13/h8-9,12H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSFXKAONTZEKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=NC=C(C=C2C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201230066 | |
Record name | 5-Bromo-2-(2-ethyl-1-piperidinyl)-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201230066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220017-15-1 | |
Record name | 5-Bromo-2-(2-ethyl-1-piperidinyl)-3-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(2-ethyl-1-piperidinyl)-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201230066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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